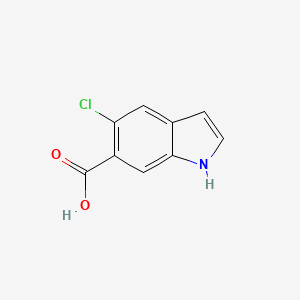
5-chloro-1H-indole-6-carboxylic acid
Overview
Description
5-Chloro-1H-indole-6-carboxylic acid is a compound with the molecular weight of 195.6 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Indole derivatives, including this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The InChI code for this compound is1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The compound has a molecular weight of 195.6 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : Various synthetic approaches for derivatives of indole carboxylic acids, including those similar to 5-chloro-1H-indole-6-carboxylic acid, have been explored. For instance, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrates the versatility of indole carboxylic acids in chemical synthesis (Ganga Reddy et al., 2022).
Biological and Medicinal Research
- Potential in Drug Development : Research into indole carboxylic acid derivatives, like 1H-indole-3-carboxylic acid pyridine-3-ylamides, indicates their potential in developing selective receptor antagonists, highlighting the significance of indole carboxylic acids in medicinal chemistry (Park et al., 2008).
- Cholinesterase Inhibition : Derivatives of 1H-indole-5-carboxylic acid, for example, have been investigated for their inhibitory effects on cholinesterases, suggesting potential applications in neurodegenerative diseases (Jakubowska et al., 2012).
Material Science and Other Applications
- Electrochemical Properties : The electrochemical properties of polyindoles with carboxylic substituents, like poly(indole-5-carboxylic acid), are of interest for applications in supercapacitors, demonstrating the diverse applicability of indole carboxylic acids beyond biological systems (Ma et al., 2015).
- Corrosion Inhibition : Indole-5-carboxylic acid has been studied for its inhibitory action against the corrosion of mild steel in sulfuric acid solutions, suggesting its utility in materials science and industrial applications (Quartarone et al., 2006).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Indole derivatives, including 5-chloro-1H-indole-6-carboxylic acid, have diverse biological activities and immense potential to be explored for new therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-chloro-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives.
Result of Action
Indole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with other substances in its environment can influence its efficacy.
properties
IUPAC Name |
5-chloro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYYBOKMAGJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




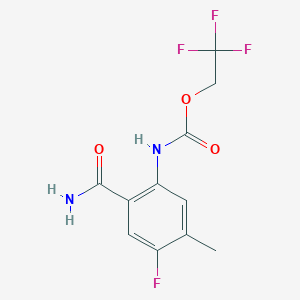
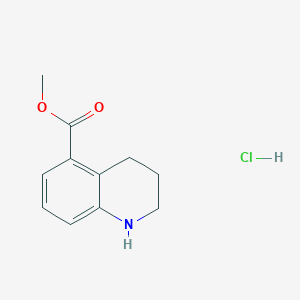
![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)
![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)
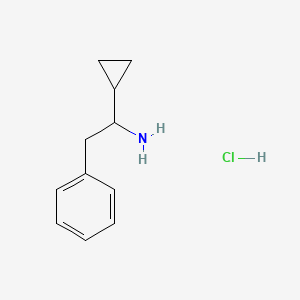
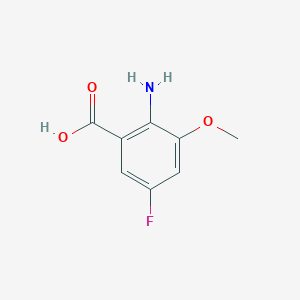
![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
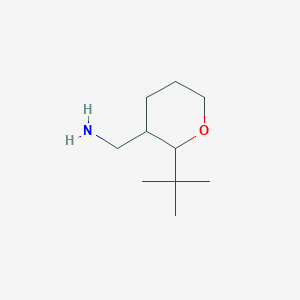

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)